N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)21-14-19(26)18-11-10-17(13-22(18)29-21)25-23(27)20-5-4-12-28-20/h4-14H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDXQCMGCAOTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Ugi reaction, a multicomponent reaction that allows for the rapid assembly of complex molecules. This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Ugi reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The furan ring and tert-butylphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antiviral Activity
Research indicates that N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide exhibits significant inhibitory effects against SARS-CoV 3CL protease. This activity positions it as a promising candidate in the development of antiviral therapies aimed at treating coronavirus infections. The inhibition leads to a decrease in functional viral protein production, thereby obstructing the viral life cycle .
Inhibition Studies
Studies have shown that this compound can inhibit the activity of the SARS-CoV 3CL protease effectively. The following table summarizes findings related to its inhibitory effects:
| Compound Name | Target | IC50 Value (μM) |
|---|---|---|
| This compound | SARS-CoV 3CL protease | TBD |
Note: IC50 values are typically determined through enzymatic assays and may vary based on experimental conditions.
Potential Applications in Drug Discovery
This compound has significant potential applications in drug discovery:
- Antiviral Agents : Its ability to inhibit viral proteases makes it a candidate for developing antiviral medications.
- Medicinal Chemistry : The compound's unique structure may lead to further derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease by binding to the enzyme’s active site . This noncovalent inhibition disrupts the viral replication process, making it a potential antiviral agent.
Comparison with Similar Compounds
Structural Features and Substituent Effects
A key distinguishing feature of the target compound is the 4-tert-butylphenyl group , which contrasts with substituents in structurally analogous molecules:
Key Observations :
- The tert-butyl group in the target compound contributes to higher molecular weight and lipophilicity (logP ~3.8 predicted) compared to methoxy (logP ~2.5) or ethoxy (logP ~2.9) analogs, which may enhance blood-brain barrier penetration .
Crystallography and Solid-State Properties
The tert-butyl group likely disrupts π-π stacking observed in thiazolidinone derivatives , favoring hydrophobic interactions instead.
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide is a synthetic organic compound derived from the chromenone family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant research findings and case studies.
Structural Features
The compound features a chromenone core structure characterized by a fused benzopyran ring system, enhancing its chemical reactivity and biological activity. The presence of the tert-butyl group increases lipophilicity, which may influence interactions with biological targets. The furan-2-carboxamide moiety further contributes to its pharmacological potential.
| Feature | Description |
|---|---|
| Chemical Class | Chromenone derivatives |
| Molecular Formula | C₁₉H₁₈N₂O₃ |
| Molecular Weight | 314.36 g/mol |
| CAS Number | 923139-59-7 |
1. Anti-inflammatory Properties
Compounds related to chromenones are known for their anti-inflammatory effects. Research indicates that derivatives of chromenone can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer progression. For instance, studies have shown that certain chromenone derivatives exhibit significant inhibition of COX-2, suggesting that this compound may share similar properties .
2. Anticancer Activity
Chromone-based compounds have been investigated for their anticancer properties. In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways. For example, derivatives with similar structural motifs have shown promising results in inhibiting tumor growth in preclinical models .
3. Antimicrobial Activity
The presence of the furan and carboxamide groups in the structure may confer antimicrobial activity. Studies on related compounds have indicated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is likely linked to disruption of bacterial cell membranes or inhibition of essential enzymes .
Case Study 1: Inhibition of COX Enzymes
A study evaluating various chromenone derivatives found that specific substitutions on the chromenone core significantly affected COX-2 inhibition. Compounds with electron-withdrawing groups exhibited enhanced inhibitory activity, suggesting that this compound could be optimized for better efficacy against inflammation-related conditions .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro testing of related chromenone compounds revealed IC₅₀ values indicating significant cytotoxicity against MCF-7 cells. For instance, a derivative showed an IC₅₀ value of 15 μM, suggesting that this compound could potentially exhibit similar or improved activity depending on its specific structural features .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies often reveal critical interactions between the compound and active sites of enzymes involved in inflammation and cancer pathways. The results indicate potential for this compound as a lead candidate in drug development targeting these diseases .
Q & A
Q. How is the crystal structure of this compound determined experimentally?
The crystal structure is resolved using single-crystal X-ray diffraction with a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection involves φ and ω scans, followed by refinement using SHELXL . Key steps include:
- Hydrogen bonding analysis : Strong N–H⋯O and weak C–H⋯O interactions stabilize the crystal packing .
- Packing interactions : π-π stacking (Cg⋯Cg distance: 3.8378 Å) and solvent (DMF) participation in hydrogen-bonded networks .
- Software : SHELX for refinement and Mercury for visualizing anisotropic displacement ellipsoids .
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Triclinic (P1) |
| Unit cell dimensions | a = 8.4141 Å, α = 87.138° |
| Volume (ų) | 1063.86 |
| Z | 2 |
| Refinement R-factor | R = 0.049, wR = 0.130 |
| Data source |
Q. What synthetic routes are employed to prepare this compound?
Synthesis typically involves multi-step organic reactions :
- Core formation : Condensation of substituted chromen-4-one precursors with furan-2-carboxylic acid derivatives under acidic conditions .
- Coupling reactions : Amide bond formation using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or acetonitrile) .
- Purification : Recrystallization from DMF or ethanol to obtain single crystals for X-ray analysis .
Q. How are computational methods used to predict biological targets?
Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to enzymes/receptors. For example:
- Antifungal targets : Docking against fungal lanosterol 14α-demethylase (CYP51) .
- Anti-inflammatory targets : Interaction with cyclooxygenase-2 (COX-2) active sites .
- Validation : Compare docking scores with known inhibitors (e.g., mangostin, tectol) .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement be resolved?
Discrepancies (e.g., high R-factors, poor electron density fit) require:
- Multi-software validation : Cross-check using SHELXL (for small-molecule refinement) and OLEX2/Mercury for void analysis and hydrogen-bond validation .
- Hybrid refinement : Combine independent/constrained refinement for hydrogen atoms .
- Data correction : Apply SADABS absorption corrections to mitigate radiation source artifacts .
Q. What strategies optimize synthetic yield and purity?
Reaction condition screening :
- Temperature : Elevated temperatures (60–80°C) for faster kinetics but monitored to avoid side reactions .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) .
- In-line monitoring : TLC/HPLC to track intermediate formation; NMR to confirm purity .
- Solvent optimization : DMF for solubility vs. acetonitrile for reduced side-product formation .
Q. How are π-π stacking interactions analyzed in crystal packing?
Mercury’s Materials Module calculates:
- Centroid distances : Measure Cg⋯Cg distances (e.g., 3.8378 Å for chromene-furan interactions) .
- Slip angles : Assess stacking geometry (parallel-displaced vs. T-shaped) .
- Packing similarity : Compare with CSD entries (e.g., CCDC codes) to identify conserved motifs .
Q. How do substituents influence biological activity?
Structure-activity relationship (SAR) studies :
- Chromene modifications : tert-Butyl groups enhance lipophilicity, improving membrane permeability .
- Furan-carboxamide : Hydrogen-bond acceptors (O atoms) target enzyme active sites (e.g., fungal CYP51) .
- Comparative assays : Test analogs (e.g., methyl vs. chloro substituents) in antifungal MIC assays .
Data Contradiction Analysis
Q. How are conflicting hydrogen-bond geometries reconciled in refinement?
Conflicting H-bond distances (e.g., N–H⋯O vs. C–H⋯O) are resolved by:
- DFT calculations : Validate geometries using Gaussian09 at B3LYP/6-31G* level .
- Multi-conformer models : Refine alternative H-atom positions with SHELXL’s PART instructions .
- Validation tools : Check using CheckCIF/PLATON for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
